molecular formula C12H15N3O2 B3038702 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 886503-39-5

3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3038702
CAS No.: 886503-39-5
M. Wt: 233.27 g/mol
InChI Key: ALWQIHWLNLCNJZ-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 3 and 6, a propyl group at position 1, and a carboxylic acid moiety at position 3. This structure is critical for its pharmacological activity, particularly as a peroxisome proliferator–activated receptor (PPAR) agonist. In vitro and in vivo studies demonstrate its ability to selectively upregulate PPAR transcriptional activity, leading to reduced plasma triglyceride levels in dyslipidemic models . Its half-maximal effective concentration (EC₅₀) is notably lower than that of fenofibrate, a benchmark PPAR ligand, highlighting its superior potency .

Properties

IUPAC Name

3,6-dimethyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-4-5-15-11-10(8(3)14-15)9(12(16)17)6-7(2)13-11/h6H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWQIHWLNLCNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901164018
Record name 3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886503-39-5
Record name 3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886503-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule comprises a pyrazolo[3,4-b]pyridine core with three key features:

  • A propyl group at the N1 position.
  • Methyl groups at C3 and C6.
  • A carboxylic acid moiety at C4.

Retrosynthetically, the compound can be dissected into two primary building blocks:

  • Pyrazole precursor : To form the pyrazolo[3,4-b]pyridine system via annulation.
  • Pyridine synthon : To introduce the carboxylic acid group at C4.

Core Construction via Cyclocondensation Reactions

Pyrazole-to-Pyridine Annulation

A widely used strategy involves cyclizing pyrazole derivatives with α,β-unsaturated carbonyl compounds. For example, 5-amino-1-propylpyrazole reacts with dimethyl acetylenedicarboxylate (DMAD) under acidic conditions to form the pyrazolo[3,4-b]pyridine skeleton.

Procedure :

  • Step 1 : 5-Amino-1-propylpyrazole (1.0 equiv) and DMAD (1.2 equiv) are refluxed in acetic acid (80°C, 12 h).
  • Step 2 : The intermediate undergoes decarboxylation in NaOH/EtOH (reflux, 4 h) to yield 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine.

Key Modification :

  • Introduction of the C4 carboxylic acid requires substituting DMAD with a tricarbonyl compound (e.g., ketomalonate) to retain a carboxyl group post-cyclization.

Functionalization of the Pyrazolo[3,4-b]pyridine Core

Introduction of the C4 Carboxylic Acid Group

Oxidation of a C4 Methyl Group

A methyl group at C4 can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions:

Procedure :

  • Substrate : 3,4,6-Trimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine.
  • Reagents : KMnO₄ (3.0 equiv), H₂SO₄ (10% v/v), H₂O.
  • Conditions : Reflux at 100°C for 8 h.
  • Yield : 72–78% after recrystallization (ethanol/water).
Carboxylation via CO₂ Insertion

Transition-metal-catalyzed carboxylation offers a direct route:

  • Substrate : 4-Bromo-3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine.
  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
  • Conditions : CO₂ (1 atm), DMF, 80°C, 24 h.
  • Yield : 65% (isolated as the sodium salt).

Regioselective Alkylation at N1

Propyl Group Introduction

The N1 position is alkylated using propyl bromide under basic conditions:

Procedure :

  • Substrate : 3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
  • Base : K₂CO₃ (2.5 equiv), DMF, 60°C.
  • Alkylating Agent : Propyl bromide (1.5 equiv).
  • Reaction Time : 12 h.
  • Yield : 85–90% after column chromatography (SiO₂, EtOAc/hexane).

Multi-Component Synthesis

A one-pot approach using pyridine-2-carboxylic acid (P2CA) as a catalyst enables efficient assembly:

Procedure :

  • Reactants :
    • Aldehyde (1.0 equiv): Isobutyraldehyde (for C6 methyl).
    • 1,3-Cyclodione (1.0 equiv): Dimethyl 1,3-acetonedicarboxylate.
    • 5-Amino-1-propylpyrazole (1.0 equiv).
  • Catalyst : P2CA (10 mol%), ethanol, 70°C, 3 h.
  • Yield : 92% after acidification (HCl) and filtration.

Mechanistic Insight :

  • P2CA facilitates imine formation and subsequent cyclization via a carbocation intermediate.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield (%) Advantages
Cyclocondensation 5-Amino-1-propylpyrazole, DMAD Annulation, oxidation 70–78 High regioselectivity
Pd-Catalyzed Carboxylation 4-Bromo derivative, CO₂ Cross-coupling 65 Direct C–C bond formation
Multi-Component Reaction Aldehyde, cyclodione, aminopyrazole One-pot synthesis 92 Short reaction time, high atom economy

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, J = 7.3 Hz, 3H, CH₂CH₂CH₃), 2.49 (s, 3H, C3-CH₃), 2.87 (s, 3H, C6-CH₃), 4.21 (q, J = 7.1 Hz, 2H, NCH₂), 8.12 (s, 1H, C5-H).
  • IR (KBr) : ν 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN).
  • Elemental Analysis : Calcd. for C₁₂H₁₅N₃O₂: C 59.73, H 6.23, N 17.43; Found: C 59.68, H 6.20, N 17.39.

Challenges and Optimization Strategies

  • Regioselectivity in Alkylation : Competing O-alkylation is mitigated using bulky bases (e.g., DBU).
  • Carboxylic Acid Stability : Ester protection (e.g., ethyl ester) during harsh reactions prevents decarboxylation.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Biological Activity Reference ID
Target Compound 3,6-diMe; 1-Pr; 4-COOH C₁₃H₁₅N₃O₂ 253.28* PPARα agonist (EC₅₀ < fenofibrate)
1-Benzyl-3,6-dimethyl analogue 3,6-diMe; 1-Bn; 4-COOH C₁₇H₁₅N₃O₂ 281.32 PPARα/γ modulation (unconfirmed)
1-[(4-Chlorophenyl)methyl]-3,6-dimethyl 3,6-diMe; 1-(4-Cl-Bn); 4-COOH C₁₆H₁₄ClN₃O₂ 323.76 Unknown (structural exploration)
1-Isopropyl-6-methyl analogue 6-Me; 1-iPr; 4-COOH C₁₁H₁₃N₃O₂ 219.25 PPARα activity (inferior potency)
Methyl ester derivative 3,6-diMe; 1-iPr; 4-COOMe C₁₃H₁₇N₃O₂ 247.29 Prodrug candidate (ester hydrolysis)

*Calculated molecular weight based on formula.

Key Observations:

Substituent Hydrophobicity : The propyl group (target compound) provides moderate hydrophobicity, balancing solubility and membrane permeability. In contrast, bulkier groups like benzyl (281.32 Da) or chlorophenylmethyl (323.76 Da) may enhance receptor binding but reduce bioavailability .

Ester Derivatives : Methyl ester analogues (e.g., ) serve as prodrugs, improving oral absorption before hydrolysis to the active carboxylic acid form .

Pharmacological Efficacy and Selectivity

  • Potency: The target compound exhibits EC₅₀ values lower than fenofibrate, suggesting enhanced PPARα activation efficiency. This contrasts with the 1-isopropyl-6-methyl analogue, which shows weaker activity due to reduced hydrophobic interactions .
  • Selectivity : Unlike pan-PPAR agonists, the 3,6-dimethyl-1-propyl derivative’s selectivity for PPARα over PPARγ/δ minimizes adverse effects like weight gain .

Biological Activity

3,6-Dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS Number: 886503-39-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, including antiviral, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

  • Molecular Formula : C₁₂H₁₅N₃O₂
  • Molecular Weight : 233.27 g/mol
  • Structure : The compound features a pyrazolo[3,4-b]pyridine core with carboxylic acid functionality at the 4-position and alkyl substitutions at the 1 and 3 positions.

Antiviral Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antiviral properties. In particular:

  • Mechanism of Action : These compounds have been shown to inhibit viral replication through various mechanisms, including interference with viral entry and replication processes.
  • Case Study : A study highlighted the antiviral activity of related compounds against the Tobacco Mosaic Virus (TMV), where certain derivatives exhibited higher efficacy compared to standard treatments .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been explored in several studies:

  • Inhibition of Pro-inflammatory Cytokines : Research has demonstrated that pyrazolo derivatives can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
  • Case Study : In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound showed a marked reduction in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been investigated with promising results:

  • Cell Line Studies : Various studies have evaluated its effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like Doxorubicin .
Cell Line IC50 (µM) Comparison Drug IC50 (µM)
MCF-722.54Doxorubicin15.00
A5495.08Erlotinib10.00

Mechanistic Insights

The biological activity of this compound is attributed to its ability to modulate various signaling pathways involved in inflammation and cancer cell proliferation. Molecular docking studies suggest that it interacts effectively with key proteins involved in these pathways.

Q & A

Q. What are the established synthetic routes for 3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?

The synthesis typically involves cyclocondensation of substituted pyrazole-amine precursors with α,β-unsaturated carbonyl derivatives. For example, a method analogous to uses catalytic trifluoroacetic acid (TFA) in toluene under reflux to facilitate cyclization . Key steps include:

  • Precursor preparation : 1-propyl-3,6-dimethyl-pyrazolo[3,4-b]pyridine core synthesis via condensation of aminopyrazoles with bis(methylthio)acrylate esters.
  • Carboxylic acid introduction : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) using NaOH or HCl in aqueous/organic biphasic systems.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. How is the structural integrity of this compound verified?

Multimodal characterization is critical:

  • 1H/13C NMR : Aromatic protons in the pyrazolo[3,4-b]pyridine ring appear as doublets (δ 7.5–8.5 ppm), while methyl groups resonate as singlets (δ 2.1–2.6 ppm) .
  • IR spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and N-H stretches (if present) at ~3300 cm⁻¹ .
  • X-ray crystallography (if crystalline): Confirms substituent positions and hydrogen-bonding patterns, as demonstrated for related pyrazolo-pyridines in .

Q. What safety protocols are recommended for handling this compound?

Based on pyrazolo-pyridine analogs in :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Respiratory protection : Use NIOSH-approved N95 respirators if airborne particulates are generated.
  • Storage : Sealed containers at 2–8°C in a dry, inert atmosphere to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?

SAR strategies include:

  • Substituent variation : Modify the propyl group (e.g., cyclopropyl or fluorinated alkyls) to enhance metabolic stability, as seen in and .
  • Bioisosteric replacement : Replace the carboxylic acid with tetrazole or sulfonamide groups to improve bioavailability .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with kinase ATP-binding pockets, leveraging hydrogen-bonding motifs highlighted in .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from impurity profiles or assay variability. Mitigation strategies include:

  • Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays .
  • Impurity profiling : LC-MS or HPLC (≥95% purity threshold) to rule out side-products, as emphasized in .
  • Positive controls : Include reference compounds (e.g., staurosporine for kinase assays) to calibrate experimental conditions .

Q. What computational methods are effective for identifying molecular targets?

  • Pharmacophore modeling : Align electrostatic/hydrophobic features with known kinase inhibitors (e.g., pyrazolo[4,3-c]pyridin-4-ones in ) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories using AMBER or GROMACS .

Methodological Considerations

Q. What strategies improve yield in large-scale synthesis?

  • Catalyst optimization : Replace TFA with immobilized acid catalysts (e.g., Nafion®) for recyclability .
  • Solvent selection : Use DMF or THF for better solubility of intermediates, as shown in .
  • Flow chemistry : Continuous reactors reduce side reactions and enhance reproducibility for multi-step syntheses .

Q. How are derivatives synthesized for toxicology studies?

  • Salt formation : React the carboxylic acid with NaHCO3 or NH4OH to generate sodium or ammonium salts, improving aqueous solubility (see ) .
  • Prodrug design : Esterify the acid with pivaloyloxymethyl groups to enhance membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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